Pipamperone is known to act as an antagonist at dopamine D4 receptors, which are G protein-coupled receptors with a high affinity for various antipsychotics5. The drug's ability to increase the expression of the dopamine D4 receptor suggests that it may function as a pharmacological chaperone, aiding in the correct folding of the receptor and thereby increasing its expression levels5. This mechanism is not limited to the dopamine D4 receptor, as similar effects have been observed with the serotonin 5-HT2A receptor5. The modulation of these receptors is believed to play a role in the drug's therapeutic effects, particularly in the context of attention, cognition, and behavior.
In a study involving 40 depressive inpatients, pipamperone was found to significantly improve sleep disturbances compared to a placebo control group1. The study utilized a double-blind placebo-controlled design and reported that pipamperone was particularly effective in improving the Hamilton depression scale items related to "depressed mood" and "insight"1. The optimal daily dose was identified as 80 mg, indicating the drug's potential as a treatment for sleep disorders associated with severe mental depression.
Pipamperone has also been evaluated in the context of mental retardation and behavioral disorders. A double-blind placebo-controlled crossover study with long-term follow-up assessed the drug's efficacy in 20 female mental retardates with behavioral disorders23. The study found that pipamperone treatment resulted in a better response for six out of ten items on a rating scale, with seven items showing significant improvement by the end of the trial23. Nursing staff observed the patients to be more alert and amenable during treatment with pipamperone23. Another large-scale multicenter evaluation involving 188 patients with behavior disorders reported significant improvements in nearly all 17 items of a behavior rating scale after four weeks of treatment with pipamperone4. The results were rated as good to very good in a high percentage of patients, highlighting the drug's utility in managing behavior disorders4.
Chronic schizophrenic patients with troublesome behavior and/or dysthymia have also been subjects of pipamperone treatment studies. In a group of 13 patients, pipamperone replaced sedative therapy and was titrated to an optimal level of 160-320 mg/day6. The drug was rapidly effective in patients with prominent sleep disorders and/or agitation, with significant improvement observed in various items of the rating scales used for assessment6. Notably, no pipamperone-related side effects were reported, suggesting a favorable safety profile for the drug in this patient population6.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: